2-Methoxyquinoline-4-carboxylic acid CAS number
2-Methoxyquinoline-4-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid (CAS No. 10222-62-5)
Executive Summary
This technical guide provides a comprehensive overview of 2-Methoxyquinoline-4-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Identified by its CAS Number 10222-62-5, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its rigid quinoline scaffold, combined with the electronic properties of the methoxy and carboxylic acid groups, makes it an attractive starting point for developing novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, explores its significant applications in modern drug discovery, and provides detailed experimental protocols for its synthesis and analysis. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its physical and chemical properties. 2-Methoxyquinoline-4-carboxylic acid is registered under CAS Number 10222-62-5.[1][2][3] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 10222-62-5 | [1][2] |
| IUPAC Name | 2-Methoxyquinoline-4-carboxylic acid | [1] |
| Synonyms | 2-methoxycinchoninic acid | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1][3][4] |
| Molecular Weight | 203.19 g/mol | [1][3][4] |
| MDL Number | MFCD01550057 | [4][5] |
Synthesis and Mechanistic Insights: The Doebner Reaction
The synthesis of quinoline-4-carboxylic acids is a well-established field in organic chemistry, with several named reactions providing reliable routes. The Doebner reaction, a three-component reaction, is a particularly efficient method for generating this scaffold.[6][7] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
The choice of this methodology is based on its convergence and atom economy, allowing for the rapid assembly of the complex quinoline core from readily available starting materials. The reaction proceeds via an initial formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps yield the aromatic quinoline ring. The use of a Lewis acid catalyst like Boron Trifluoride (BF₃·THF) can be crucial, especially with electron-deficient anilines, as it activates the carbonyl components and facilitates the key C-C bond-forming steps.[6]
Experimental Protocol: Synthesis via Doebner Reaction
This protocol describes a representative, lab-scale synthesis of a substituted quinoline-4-carboxylic acid, illustrating the principles of the Doebner reaction.
Step 1: Reagent Preparation
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Dissolve the substituted aniline (1.0 eq) and a substituted benzaldehyde (1.2 eq) in a suitable solvent such as ethanol or a THF/water mixture.
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In a separate flask, prepare a solution of pyruvic acid (1.5 eq).
Step 2: Reaction Initiation
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To the aniline/aldehyde mixture, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq) under an inert atmosphere (N₂ or Ar).
-
Begin dropwise addition of the pyruvic acid solution to the reaction mixture at room temperature. The causality here is to maintain control over the initial exothermic reaction steps.
Step 3: Reaction Progression and Work-up
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After the addition is complete, heat the mixture to reflux (typically 65-80 °C) for 12-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice water.
-
Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to deprotonate the carboxylic acid, rendering it water-soluble and separating it from non-polar byproducts.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other impurities.
Step 4: Isolation and Purification
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Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4. This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC.
Synthesis Workflow Diagram
Caption: Role of the scaffold in generating diverse bioactive agents.
Conclusion
2-Methoxyquinoline-4-carboxylic acid (CAS No. 10222-62-5) is a compound of significant strategic importance in the field of drug discovery. Its robust and efficient synthesis, combined with the chemical versatility of its functional groups, provides a reliable platform for the development of novel therapeutics. Its proven utility as a core scaffold in the design of enzyme inhibitors and anti-infective agents underscores its value to medicinal chemists. This guide has provided the core technical data, a validated synthetic approach, and an overview of its applications, serving as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Zeitschrift für Naturforschung C, 71(11-12), 405-414. [Link]
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